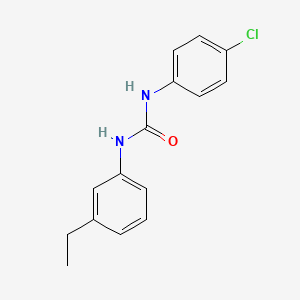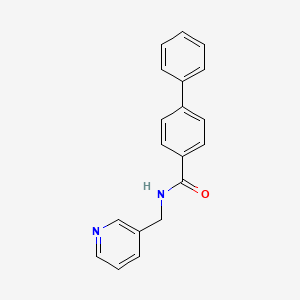![molecular formula C16H20N2O3 B5803105 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine is not fully understood. However, studies have suggested that this compound exerts its anti-tumor, anti-inflammatory, and antimicrobial activities by inhibiting various signaling pathways involved in cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: This compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammation: this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
3. Inhibition of microbial growth: This compound inhibits the growth of various bacterial and fungal strains by disrupting their cell membrane and inhibiting their metabolic activity.
実験室実験の利点と制限
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has several advantages and limitations for lab experiments. Some of the significant advantages and limitations are as follows:
Advantages:
1. Potent anti-tumor, anti-inflammatory, and antimicrobial activities.
2. Relatively easy and cost-effective synthesis method.
3. High stability and solubility in various solvents.
Limitations:
1. Limited information on the mechanism of action.
2. Limited information on the pharmacokinetics and toxicity of this compound.
3. Limited availability of this compound in the market.
将来の方向性
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has significant potential for future research in various fields. Some of the possible future directions are as follows:
1. Development of novel anti-tumor, anti-inflammatory, and antimicrobial agents based on the structure of this compound.
2. Investigation of the mechanism of action of this compound using advanced techniques such as proteomics and genomics.
3. Evaluation of the pharmacokinetics and toxicity of this compound in animal models and human trials.
4. Development of new synthesis methods for this compound to improve yield and purity.
5. Investigation of the potential applications of this compound in other fields such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential for scientific research in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine involves the reaction of 4-ethylpiperazine with 3-(1,3-benzodioxol-5-yl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours.
科学的研究の応用
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are as follows:
1. Anti-tumor activity: Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Anti-inflammatory activity: This compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial activity: this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-17-7-9-18(10-8-17)16(19)6-4-13-3-5-14-15(11-13)21-12-20-14/h3-6,11H,2,7-10,12H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCKMILNOSXQBK-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803144 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)

![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5803099.png)

![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)